Nifursol

Description

structure in Negwer, 5th ed, #1799

Properties

IUPAC Name |

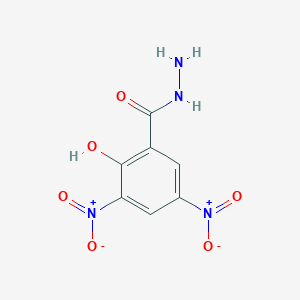

2-hydroxy-3,5-dinitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUXXCZCUGIGPP-WLRTZDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046226 | |

| Record name | Nifursol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16915-70-1 | |

| Record name | Nifursol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFURSOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, 2-[(5-nitro-2-furanyl)methylene]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nifursol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifursol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG99GOU55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nifursol and its Metabolites in Poultry Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol, a nitrofuran antibiotic, has been historically used as a feed additive in poultry, primarily for the prevention of histomoniasis (blackhead disease) in turkeys.[1][2][3] However, due to concerns over the potential carcinogenic effects of its residues on human health, the use of this compound and other nitrofurans in food-producing animals has been banned in many jurisdictions, including the European Union.[4][5][6] This ban necessitates robust analytical methods to monitor for the illegal use of this compound.

Upon administration, this compound is rapidly metabolized in poultry.[7][8][9] The parent compound disappears from tissues within a few days after treatment cessation.[1][8] However, its metabolites can bind to tissue proteins and persist for extended periods, making them key markers for detecting this compound use.[5][7][8] The primary and marker metabolite of this compound is 3,5-dinitrosalicylic acid hydrazide (DNSH), also referred to as DSH.[9][10][11][12][13] This guide provides a comprehensive overview of this compound metabolism in poultry, quantitative data on tissue residues, and detailed experimental protocols for their detection and quantification.

Metabolism of this compound in Poultry

The metabolism of this compound in poultry primarily involves the reduction of the 5-nitrofuran ring, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins. This process results in the formation of tissue-bound residues. The side chain, 3,5-dinitrosalicylic acid hydrazide (DNSH), is released from the parent molecule and becomes the stable, detectable marker residue. While the complete metabolic cascade is complex, the key transformation is the cleavage of the bond linking the nitrofuran ring to the DNSH side chain.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Analysis of this compound residues in turkey and chicken meat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection, accumulation, distribution, and depletion of furaltadone and this compound residues in poultry muscle, liver, and gizzard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNSH FAST ELISA | Biorex Food Diagnostics | BFD [biorexfooddiagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. DNSH what is it, and why should you be testing for it? [randoxfood.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of this compound metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. 3,5-Dinitrosalicylic acid hydrazide | C7H6N4O6 | CID 3663247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Determination of this compound metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. RIDASCREEN DNSH – Food & Feed Analysis [food.r-biopharm.com]

- 13. researchgate.net [researchgate.net]

Carcinogenicity and Toxicity of Nifursol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol, a nitrofuran antibiotic, has been historically used in veterinary medicine, particularly for the prevention of histomoniasis in turkeys. However, concerns regarding its potential carcinogenicity and toxicity have led to regulatory scrutiny and restrictions on its use in food-producing animals. This technical guide provides a comprehensive overview of the existing scientific data on the carcinogenicity and toxicity of this compound, with a focus on genotoxicity, chronic toxicity, and carcinogenicity studies. The information is presented to aid researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Genotoxicity Studies

A battery of in vitro and in vivo studies has been conducted to evaluate the genotoxic potential of this compound. The findings suggest a potential for mutagenicity in vitro, which is not consistently observed in in vivo systems.

In Vitro Mutagenicity

This compound has demonstrated mutagenic potential in several in vitro assays, particularly in the presence of metabolic activation systems. This suggests that metabolites of this compound, rather than the parent compound itself, are likely responsible for the observed genotoxicity. The metabolism by bacterial nitroreductases has been implicated in this activation process[1].

Table 1: Summary of In Vitro Genotoxicity Studies on this compound

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | With and without S9 | Positive with metabolic activation | [1] |

| Not Specified | Not Specified | With and without metabolic activation | Mutagenic potential indicated | [1] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds[2][3][4]. The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Workflow for a typical Ames Test:

Caption: Workflow of the Ames Test for Mutagenicity.

A positive result, as observed for this compound with metabolic activation, is indicated by a significant increase in the number of revertant colonies compared to the control group. This suggests that the compound or its metabolites cause mutations that restore the functional gene for histidine synthesis. While the SCAN opinion confirms a positive result, specific quantitative data on the number of revertant colonies is not publicly available[1].

In Vivo Genotoxicity

In contrast to the in vitro findings, in vivo genotoxicity studies on this compound have yielded predominantly negative results.

Table 2: Summary of In Vivo Genotoxicity Studies on this compound

| Assay Type | Animal Model | Tissue(s) Examined | Key Findings | Reference |

| Micronucleus Assay | Not specified | Bone marrow | Clearly negative | [1] |

| Cytogenetics Assay | Not specified | Bone marrow | Clearly negative | [1] |

| lacZ Transgene Mutation Assay | Muta™Mouse | Ileum/jejunum | Clearly negative | [1] |

| lacZ Transgene Mutation Assay | Muta™Mouse | Liver | Uninterpretable due to contamination | [1] |

Experimental Protocol: In Vivo Micronucleus Assay

The in vivo micronucleus test is a cytogenetic assay that detects damage to chromosomes or the mitotic apparatus[5][6].

Workflow for a typical In Vivo Micronucleus Assay:

Caption: Workflow of the In Vivo Micronucleus Assay.

The negative results for this compound in the bone marrow micronucleus assay suggest that, at the doses tested, it did not induce chromosomal damage in the hematopoietic system of the test animals[1]. Specific quantitative data on the frequency of micronucleated cells were not available in the reviewed documents.

Experimental Protocol: Muta™Mouse lacZ Transgene Mutation Assay

The Muta™Mouse assay is a transgenic rodent model used to evaluate in vivo gene mutations.

-

Test System: Male Muta™Mice were used.

-

Dosing Regimen: Daily oral gavage doses of 0 (control), 550, or 850 mg/kg body weight for 28 days. The highest dose represented the maximum tolerated dose (MTD).

-

Tissue Analysis: DNA was extracted from the ileum/jejunum and liver three days after the last dose.

-

Endpoint: The frequency of mutations in the lacZ transgene was determined.

The study concluded that this compound did not induce lacZ mutations in the ileum/jejunum. The results for the liver were considered uninterpretable due to contamination of the samples with this compound[1].

Chronic Toxicity and Carcinogenicity Studies

Information on the long-term toxicity and carcinogenicity of this compound is limited, with available studies having noted shortcomings in their design.

Chronic Toxicity

A chronic toxicity study in dogs was mentioned in the SCAN opinion; however, the results were deemed non-conclusive[1]. Details regarding the study design, dose levels, and specific findings are not publicly available. Similarly, a chronic oral toxicity study in rats was conducted, but the full report with quantitative data is not accessible[7][8][9][10].

Carcinogenicity Bioassay

Table 3: Summary of Carcinogenicity Study of this compound

| Animal Model | Study Design | Key Findings | Conclusion | Reference |

| Not specified | Limited bioassay | No clear indication of tumorigenicity | Provisional, later considered definitive based on re-evaluation of limited data | [1] |

The lack of publicly available, detailed quantitative data from these chronic toxicity and carcinogenicity studies is a significant data gap that prevents a more definitive assessment of the long-term risks associated with this compound exposure.

Mechanism of Action and Metabolic Pathway

The genotoxic and potential carcinogenic effects of nitrofurans, including this compound, are generally attributed to their metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.

Metabolic Activation of this compound

The primary mechanism involves the reduction of the nitro group on the furan ring, a process catalyzed by nitroreductase enzymes present in both bacteria and eukaryotic cells[11][12][13]. This enzymatic reduction generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, and ultimately, the amine metabolite. These reactive species are electrophilic and can form covalent adducts with DNA[14][15][16][17][18].

Caption: Proposed Metabolic Activation and Genotoxicity Pathway of this compound.

The formation of DNA adducts can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis. The observation that this compound is mutagenic in vitro with metabolic activation strongly supports this mechanism. The discrepancy with the negative in vivo findings may be due to efficient detoxification pathways or differences in metabolic activation in the whole animal compared to in vitro systems.

Conclusion

The available evidence indicates that this compound possesses mutagenic potential in vitro, which appears to be dependent on its metabolic activation to reactive intermediates that can damage DNA. However, this genotoxicity has not been consistently demonstrated in in vivo studies, suggesting that the whole-organism may have effective detoxification mechanisms. The data on the chronic toxicity and carcinogenicity of this compound are limited and inconclusive, with significant gaps in the publicly available information. Further research, including well-designed and fully reported chronic toxicity and carcinogenicity studies, would be necessary to definitively characterize the long-term health risks associated with this compound exposure. For drug development professionals, the genotoxic potential of the nitrofuran class of compounds warrants careful consideration and thorough evaluation in any new chemical entity containing this structural motif.

References

- 1. food.ec.europa.eu [food.ec.europa.eu]

- 2. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Salmonella (Ames) test for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. re-place.be [re-place.be]

- 5. researchgate.net [researchgate.net]

- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Necessity of 1-year Toxicity Study in Dogs - development of the New Tiered Approach for Toxicity Studies of Pesticide Considering Species Difference in “toxicity profile” and “toxicity dose-response” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Greater Flexibility for Chronic Toxicity Study Designs to Support Human Safety Assessment While Balancing 3Rs Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative study of chronic toxic effects of daunorubicin and doxorubicin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Genotoxic properties of 5-nitrofuran compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroreductive metabolic activation of some carcinogenic nitro heterocyclic food contaminants in rat mammary tissue cellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Nifursol in Turkeys

Abstract

Nifursol, a nitrofuran antibiotic, was historically used as a feed additive for the prevention of histomoniasis (blackhead disease) in turkeys, a parasitic disease caused by Histomonas meleagridis that can lead to high mortality rates.[1][2][3] Following concerns regarding the toxicological profile of nitrofuran compounds, its use was banned in the European Union in 2003.[1] This guide provides a comprehensive technical overview of the available scientific data on the pharmacokinetics, metabolism, residue depletion, and pharmacodynamics of this compound in turkeys. The content is compiled from historical studies, regulatory assessments, and analytical chemistry literature, focusing on quantitative data and experimental methodologies.

Pharmacokinetics and Metabolism

The study of this compound's pharmacokinetics in turkeys is dominated by metabolism and tissue residue depletion data rather than classical plasma kinetic parameters. The parent this compound compound is rapidly and extensively metabolized, making it a very minor component of the total residues found in tissues shortly after administration ceases.[4]

Metabolism

The primary metabolic pathway of this compound involves the cleavage of the molecule, leading to the formation of 3,5-dinitrosalicylic acid hydrazide (DNSH), also referred to as DSH.[5][6][7] This metabolite becomes extensively bound to tissue macromolecules, forming persistent, non-extractable residues.[8][9] For regulatory and monitoring purposes, DNSH is considered the marker residue for this compound use.[5][7] Other identified metabolites, such as 5-nitro-2-furoic acid and a glucuronide conjugate of DNSH, have been detected in urine but are not the focus of tissue residue analysis.[4]

Residue Depletion

Tissue residue depletion studies are critical for determining withdrawal periods for veterinary drugs. For this compound, these studies show that while the parent drug disappears rapidly, the tissue-bound DNSH metabolite depletes much more slowly.

Table 1: this compound Metabolite (DNSH) Residue Depletion in Turkey Tissues

| Study Reference | Dose Regimen | Withdrawal Time | Tissue | Mean Residue Conc. (µg/kg) |

|---|---|---|---|---|

| VIB et al. (Germany)[1] | 50 mg/kg in feed for 14 days | 0 days | Superficial Breast Muscle | 4.1 |

| 0 days | Deeper Breast Muscle | 4.3 | ||

| 5 days | Superficial Breast Muscle | 0.6 | ||

| 5 days | Deeper Breast Muscle | 0.6 | ||

| VIB et al. (Switzerland)[1] | 100 mg/kg in feed | 0 days | Muscle | 8.4 |

| 0 days | Liver | 140 | ||

| Barbosa et al.[9][10][11] | 98 mg/kg in feed | 3 weeks | Muscle | 2.5 |

| 3 weeks | Liver | 6.4 |

| | | 3 weeks | Gizzard | 10.3 |

Note: The studies cited often measure total residues convertible to DNSH, not the parent this compound.

A study in broilers, which provides insight into potential kinetics in poultry, showed significant concentrations of non-extractable (tissue-bound) DNSH at zero-day withdrawal.[9]

Table 2: Non-Extractable DNSH Residues in Broilers at Zero-Day Withdrawal

| Tissue | Mean Residue Concentration (µg/kg) |

|---|---|

| Kidney | 2000 |

| Plasma | 1000 |

| Bile | 1000 |

| Liver | 900 |

| Muscle | 225 |

Source: Adapted from data on a study where broilers were treated with 50 mg/kg this compound in feed for 7 days.[9]

Pharmacodynamics

This compound's primary pharmacodynamic effect is the prevention of histomoniasis in turkeys. The disease can cause mortality rates of 80-100% in untreated flocks.[12]

In Vitro Activity

While effective as a prophylactic feed additive, in vitro studies provide a more nuanced view of its activity. One key study demonstrated that this compound is an inhibiting agent against H. meleagridis but is not lethal to the parasite in vitro, unlike other compounds such as dimetridazole or metronidazole.[13] This suggests this compound acts histomonostatically, preventing the proliferation of the parasite to a level that causes clinical disease, rather than by direct killing.

Table 3: Summary of In Vitro Efficacy Against H. meleagridis

| Compound | Efficacy Result | Minimum Lethal Concentration (MLC) | Reference |

|---|---|---|---|

| This compound | Inhibiting agent, not lethal | Not lethal at tested concentrations | Callait et al.[13] |

| Dimetridazole | Lethal | 25 µg/mL (after 6h) | Callait et al.[13] |

| Metronidazole | Lethal | 50 µg/mL (after 24h) | Callait et al.[13] |

| Furazolidone | Lethal | 50 µg/mL (after 24h) | Callait et al.[13] |

PK/PD Relationship

Due to the lack of plasma pharmacokinetic data, a quantitative PK/PD relationship linking plasma concentration to efficacy has not been established. The relationship is understood more conceptually: continuous administration via medicated feed maintains sufficient tissue/lumen concentrations to inhibit parasitic growth.

Experimental Protocols

The methodologies described in the literature focus heavily on the analytical chemistry required to detect the marker residue DNSH in edible tissues.

In-Life Residue Depletion Study Protocol (Generalized)

This protocol is a composite based on descriptions of studies conducted for regulatory purposes.[1][4]

Analytical Protocol for DNSH in Turkey Tissue

This protocol is based on the widely adopted LC-MS/MS method for nitrofuran metabolite analysis.[2][5][6][8][14][15][16]

-

Homogenization: A representative sample of the tissue (e.g., muscle, liver) is homogenized.

-

Acid Hydrolysis: The homogenate is treated with dilute hydrochloric acid (e.g., 0.1 M HCl). This step is crucial as it cleaves the protein-bound DNSH metabolites, releasing free DNSH.[5][6]

-

Derivatization: 2-nitrobenzaldehyde (2-NBA) is added to the mixture in situ. The mixture is incubated (e.g., 37°C overnight) to allow the free DNSH to react with 2-NBA, forming a stable derivative, NPDNSH.[5][6][14]

-

pH Adjustment & Extraction: The pH of the solution is adjusted to neutral (pH 7.0-7.5). The NPDNSH derivative is then extracted from the aqueous matrix into an organic solvent, typically ethyl acetate, via liquid-liquid extraction.[5][8]

-

Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen. The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Separation is achieved on a C18 reverse-phase column.[14]

-

Detection: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Monitoring: The analysis uses Multiple Reaction Monitoring (MRM). For the NPDNSH derivative, the precursor ion ([M-H]⁻) at m/z 374 is fragmented, and specific product ions (e.g., m/z 182, 183, 226) are monitored for quantification and confirmation.[5][14]

-

Internal Standard: An internal standard, such as a structural analogue or an isotope-labeled standard, is often used to correct for matrix effects and procedural losses.[5][14]

-

Conclusion

The available body of evidence on this compound in turkeys indicates that the drug is extensively metabolized, with the parent compound being of little relevance to residue monitoring. The pharmacokinetic profile is characterized by the formation of persistent, tissue-bound residues of its metabolite, DNSH. Depletion of these residues can be slow, with detectable levels found weeks after drug withdrawal. Pharmacodynamically, this compound functions as an effective histomonostat, inhibiting the growth of H. meleagridis and thereby preventing clinical disease, though it may not be directly lethal to the parasite. The analytical methods for its detection are well-established and rely on the hydrolysis and derivatization of the DNSH marker residue for subsequent LC-MS/MS analysis. This guide provides a foundational understanding for professionals engaged in veterinary drug development, food safety, and parasitology research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Analysis of this compound residues in turkey and chicken meat using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepoultrysite.com [thepoultrysite.com]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. Determination of this compound metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europroxima.com [europroxima.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Confirmation of five nitrofuran metabolites including this compound metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Nifursol as a nitrofuran antibiotic

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol, a synthetic nitrofuran antibiotic, holds a significant place in the history of veterinary medicine, primarily for its role in the prevention of histomoniasis, commonly known as blackhead disease, in turkeys. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and eventual withdrawal of this compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Discovery and Historical Context

The use of this compound as a feed additive was a significant advancement in managing a disease that could cause mortality rates of up to 100% in turkey flocks. However, like other nitrofuran antibiotics, concerns over its safety, particularly regarding carcinogenicity, led to its eventual withdrawal from the market in various regions, including the European Union around 2003.[3] The withdrawal was largely due to the manufacturer not providing sufficient data to establish an Acceptable Daily Intake (ADI) concerning its mutagenicity, genotoxicity, and potential carcinogenicity.

Chemical Synthesis

The synthesis of this compound involves a condensation reaction between two key intermediates: a 5-nitrofuran derivative and 3,5-dinitrosalicylic acid hydrazide.

Synthesis Workflow

Caption: General synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

1. Synthesis of 3,5-Dinitrosalicylic Acid Hydrazide:

-

Nitration of Salicylic Acid: Salicylic acid is nitrated using a mixture of concentrated nitric and sulfuric acids to yield 3,5-dinitrosalicylic acid.

-

Esterification: The resulting 3,5-dinitrosalicylic acid is then esterified, typically with methanol, to produce methyl 3,5-dinitrosalicylate.

-

Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to form 3,5-dinitrosalicylic acid hydrazide.

2. Synthesis of 5-Nitrofurfurylidene Diacetate:

-

Nitration of Furfural: Furfural is nitrated to produce 5-nitrofurfural.

-

Acylation: 5-nitrofurfural is then reacted with acetic anhydride to form 5-nitrofurfurylidene diacetate.

3. Condensation Reaction:

-

3,5-dinitrosalicylic acid hydrazide and 5-nitrofurfurylidene diacetate are reacted together in a suitable solvent. The hydrazide group of the former reacts with the aldehyde precursor to form the hydrazone linkage, yielding this compound.

Mechanism of Action

The antimicrobial activity of this compound, like other nitrofurans, is dependent on the enzymatic reduction of its 5-nitro group within the target cell. This process generates reactive intermediates that are cytotoxic.

Signaling Pathway of this compound's Cytotoxicity

Caption: Proposed mechanism of action of this compound.

The process begins with the uptake of this compound by the microbial cell. Inside the cell, nitroreductase enzymes catalyze the reduction of the nitro group. This reduction is a stepwise process that generates highly reactive and unstable intermediates, including nitroso and hydroxylamino derivatives. These intermediates are potent electrophiles that can covalently bind to and damage various cellular macromolecules, most critically, DNA. This leads to DNA strand breaks and the formation of adducts, which inhibit DNA replication and repair mechanisms. The reactive intermediates can also damage ribosomal proteins, thereby inhibiting protein synthesis. The culmination of this widespread cellular damage is the inhibition of growth and ultimately, cell death.

Efficacy Data

In Vitro Efficacy

Studies have shown that this compound is effective at inhibiting the growth of Histomonas meleagridis in vitro. However, it is considered to be a histomonostatic agent, meaning it inhibits growth but is not lethal to the parasite at therapeutic concentrations.

| Compound | Minimum Lethal Concentration (MLC) | Time to Efficacy | Outcome |

| This compound | Not lethal at tested concentrations | Inhibitory effect observed | Histomonostatic |

| Dimetridazole | 25 µg/mL | 6 hours | Lethal |

| Metronidazole | 50 µg/mL | 24 hours | Lethal |

| Furazolidone | 50 µg/mL | 24 hours | Lethal |

| Roxarsone | 200 µg/mL | 48 hours | Lethal at high concentrations |

Data from Callait et al. (2002).

In Vivo Efficacy

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies of this compound in turkeys, including parameters such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in recent scientific literature. However, studies on its residues in poultry tissues provide some insights into its metabolic fate.

This compound is rapidly metabolized in vivo. The primary marker residue for monitoring this compound use is its metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH). The detection of this tissue-bound metabolite is the basis for analytical methods to screen for the illegal use of this compound in food-producing animals.

Residue Depletion

Studies have shown that while the parent this compound compound is depleted relatively quickly from tissues after withdrawal of the medicated feed, the tissue-bound metabolite DNSH can persist for a longer duration.

| Tissue | DNSH Concentration (µg/kg) 3 weeks post-withdrawal |

| Muscle | 2.5 |

| Liver | 6.4 |

| Gizzard | 10.3 |

Data from a study where chickens were administered feed containing 98 mg/kg this compound.

Experimental Protocols

In Vitro Susceptibility Testing of Histomonas meleagridis

A standardized protocol for in vitro susceptibility testing of H. meleagridis to this compound would generally involve the following steps.

1. Culture of Histomonas meleagridis:

-

H. meleagridis is typically cultured axenically or in the presence of a suitable bacterial flora (e.g., Escherichia coli) in a specialized medium, such as Dwyer's medium.

-

Cultures are maintained under anaerobic or microaerophilic conditions at a constant temperature (e.g., 40°C).

2. Preparation of Drug Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Serial dilutions of the stock solution are made in the culture medium to achieve the desired test concentrations.

3. Susceptibility Assay:

-

A known concentration of H. meleagridis trophozoites is inoculated into culture tubes or microtiter plates containing the different concentrations of this compound.

-

Control tubes/wells with no drug and with the solvent alone are included.

-

The cultures are incubated for a defined period (e.g., 24, 48, and 72 hours).

4. Determination of Growth Inhibition:

-

Growth of the protozoa is assessed at regular intervals by microscopic examination and counting of motile trophozoites using a hemocytometer.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that inhibits visible growth of the parasite. The Minimum Lethal Concentration (MLC) is the lowest concentration that results in the death of all parasites.

In Vivo Efficacy Study in Turkeys (Generalized Protocol)

A typical experimental design to evaluate the prophylactic efficacy of this compound against histomoniasis in turkeys would follow these general steps.

1. Animal Model:

-

Young turkey poults, susceptible to histomoniasis, are used.

-

Birds are housed in a controlled environment to prevent accidental infection.

2. Experimental Groups:

-

Negative Control: Uninfected, untreated.

-

Positive Control: Infected, untreated.

-

Treatment Groups: Infected, treated with different concentrations of this compound in the feed (e.g., 25, 50, 75, 100 ppm).

-

Medicated feed is provided for a specified period before and after experimental infection.

3. Infection Model:

-

Birds are experimentally infected with a virulent strain of H. meleagridis. This can be done by oral inoculation of embryonated eggs of the cecal worm Heterakis gallinarum containing the parasite, or by direct cloacal inoculation with cultured H. meleagridis trophozoites.

4. Data Collection and Endpoints:

-

Mortality: Daily records of mortality in each group.

-

Clinical Signs: Observation and scoring of clinical signs of blackhead disease (e.g., lethargy, yellow droppings).

-

Body Weight Gain: Individual bird weights are recorded at the start and end of the experiment.

-

Lesion Scoring: At the end of the study period, all surviving birds are euthanized and necropsied. The ceca and liver are examined for the characteristic lesions of histomoniasis, which are scored on a scale (e.g., 0-4) based on their severity.

5. Statistical Analysis:

-

Data on mortality, weight gain, and lesion scores are statistically analyzed to determine the efficacy of the different this compound concentrations compared to the infected, untreated control group.

Analytical Method for Residue Detection

The detection of this compound residues in poultry tissues typically involves the analysis of its metabolite, DNSH. A common method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Hydrolysis:

-

Tissue samples (muscle, liver) are homogenized.

-

The sample is subjected to acid hydrolysis to release the tissue-bound DNSH.

2. Derivatization:

-

The freed DNSH is derivatized with 2-nitrobenzaldehyde to improve its chromatographic properties and detection sensitivity.

3. Extraction:

-

The derivatized analyte is extracted from the sample matrix using an organic solvent (e.g., ethyl acetate).

4. LC-MS/MS Analysis:

-

The extract is analyzed by LC-MS/MS. The analyte is separated on a chromatographic column and then detected by the mass spectrometer, which provides high selectivity and sensitivity for quantification.

Regulatory Status and Withdrawal

The use of nitrofurans, including this compound, in food-producing animals has been banned in many countries, including the European Union, due to concerns about their potential carcinogenicity and the inability to establish a safe level of exposure for consumers. The EU banned the use of this compound as a feed additive in 2003.[3] This decision was based on the lack of sufficient toxicological data to perform a comprehensive risk assessment.

Conclusion

This compound was an important tool for the poultry industry in the control of blackhead disease in turkeys for several decades. Its efficacy as a prophylactic agent was well-established. However, as with other nitrofuran antibiotics, concerns about its potential long-term health effects on consumers led to its withdrawal from the market in many regions. The history of this compound serves as a case study in the evolution of drug regulation and the increasing emphasis on food safety. For researchers and drug development professionals, the story of this compound highlights the importance of comprehensive toxicological evaluation in the development of veterinary medicines. The mechanism of action of nitrofurans, involving reductive activation to cytotoxic intermediates, continues to be an area of interest for the development of novel antimicrobial agents.

References

- 1. Dr. Salsbury's Laboratories Photograph Collection: American Poultry Historical Society Papers | National Agricultural Library [nal.usda.gov]

- 2. Frontiers | Histomonosis in Poultry: A Comprehensive Review [frontiersin.org]

- 3. In vitro activity of therapeutic drugs against Histomonas meleagridis (Smith, 1895) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Nifursol Metabolite in Animal-Derived Food Products

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the nifursol metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH), in various animal tissues. This compound is a nitrofuran antibiotic whose use in food-producing animals is prohibited in many jurisdictions due to potential carcinogenic properties. Monitoring for its metabolite residues is crucial for food safety. The described protocol involves acid hydrolysis to release protein-bound DNSH, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to enhance chromatographic retention and detector response. The derivatized analyte is then purified by liquid-liquid extraction and analyzed by LC-MS/MS in negative electrospray ionization mode. This method provides high sensitivity and selectivity, with limits of quantification suitable for regulatory monitoring.

Introduction

This compound is a nitrofuran antibiotic previously used to treat histomoniasis (blackhead disease) in turkeys.[1] Like other nitrofurans, this compound is rapidly metabolized in vivo, and its residues become covalently bound to tissue macromolecules.[2] Therefore, residue monitoring programs focus on the detection of its stable, tissue-bound metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH).[3][4] This application note presents a comprehensive LC-MS/MS method for the reliable detection and quantification of DNSH in various food matrices, including poultry muscle, liver, and eggs, as well as other animal-derived products.[5][6] The method involves an acid-catalyzed hydrolysis step to release the bound metabolite, followed by in-situ derivatization with 2-nitrobenzaldehyde (2-NBA) to form the stable derivative, NPDSH.[2][7] Subsequent analysis by LC-MS/MS provides the necessary sensitivity and specificity to meet regulatory requirements.[4]

Experimental Protocol

Sample Preparation

-

Homogenization: Weigh 1-2 g of the homogenized tissue sample (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard, such as an isotope-labeled DNSH (e.g., DSH-¹⁵N₂) or a structural analogue like 4-hydroxy-3,5-dinitrobenzoic acid hydrazide (HBH).[2][8]

-

Hydrolysis: Add 5 mL of 0.1 M hydrochloric acid (HCl) to the sample.[7] Vortex thoroughly to mix.

-

Derivatization: Add 200 µL of a 50 mM 2-nitrobenzaldehyde (2-NBA) solution in DMSO.[9] Vortex again to ensure complete mixing.

-

Incubation: Incubate the mixture in a water bath or incubator at 37°C for 16 hours (overnight) to facilitate both hydrolysis and derivatization.[5][7]

-

Neutralization: After incubation, allow the sample to cool to room temperature. Adjust the pH of the solution to 7.0-7.5 using 1 M potassium hydroxide (KOH) and 0.1 M potassium dihydrogen phosphate (KH₂PO₄).[5]

-

Liquid-Liquid Extraction (LLE):

-

Add 10 mL of ethyl acetate to the neutralized solution.[2][5]

-

Vortex vigorously for 1 minute and then centrifuge at 4000 x g for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step with another 10 mL of ethyl acetate.

-

Combine the organic extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in 1 mL of a suitable solvent, such as a mixture of 2 mM ammonium acetate and acetonitrile (60:40, v/v).[4]

-

Vortex to dissolve the residue and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[10]

-

Mobile Phase A: 0.1% formic acid in water or 2 mM ammonium acetate.[4][11]

-

Injection Volume: 10 µL.[13]

-

Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

-

Mass Spectrometry (MS):

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for DNSH detection as reported in various studies.

| Matrix | Fortification Levels (µg/kg) | Average Recovery (%) | RSD (%) | LOQ (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) | Reference |

| Chicken Liver | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 | 0.5 | - | - | [5] |

| Pork Liver | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 | 0.5 | - | - | [5] |

| Shrimp | 0.5, 2.0, 10 | 75.8 - 108.4 | < 9.8 | 0.5 | - | - | [5] |

| Poultry Muscle | 0.5, 1.0, 1.5 | - | - | - | 0.04 | 0.10 | [2] |

| Poultry Liver | 0.5, 1.0, 1.5 | - | - | - | 0.025 | 0.05 | [2] |

| Eggs (Yolk/White) | - | - | - | - | 0.3 | 0.9 | [6] |

| Animal-derived food | 0.5, 1.0, 2.0, 4.0 | 63.4 - 109.5 | 2.0 - 11.9 | 0.5 (LOD) | - | - | [7] |

LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability; RSD: Relative Standard Deviation.

Visualizations

Caption: Metabolic pathway of this compound to its marker residue DNSH.

Caption: Experimental workflow for DNSH analysis by LC-MS/MS.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the determination of the this compound metabolite DNSH in various animal-derived food matrices. The protocol, which includes acid hydrolysis, derivatization with 2-NBA, and liquid-liquid extraction, ensures the effective release and cleanup of the target analyte. The method's performance characteristics, including low limits of quantification and good recovery rates, make it highly suitable for routine monitoring and regulatory compliance, contributing to the overall safety of the food supply.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europroxima.com [europroxima.com]

- 4. Confirmation of five nitrofuran metabolites including this compound metabolite in meat and aquaculture products by liquid chromatography-tandem mass spectrometry: Validation according to European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of a metabolite of this compound in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. fda.gov [fda.gov]

- 12. Simultaneous determination of five metabolites of nitrofurans including the metabolite this compound in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov.tw [fda.gov.tw]

In-Vitro Susceptibility Testing Protocols for Nifursol: Application Notes and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifursol is a nitrofuran antibiotic that has been primarily utilized in veterinary medicine as a prophylactic agent against histomoniasis (blackhead disease) in turkeys, caused by the protozoan parasite Histomonas meleagridis. As with other nitrofurans, its mechanism of action involves the enzymatic reduction of its nitro group by microbial nitroreductases, leading to the formation of reactive intermediates that induce DNA damage and inhibit cellular replication. This document provides detailed application notes and protocols for the in-vitro susceptibility testing of this compound against both protozoa and bacteria, summarizes available quantitative data, and illustrates the compound's mechanism of action.

Data Presentation

Currently, there is a limited amount of publicly available quantitative in-vitro susceptibility data for this compound, particularly against a broad range of bacterial species. The available information primarily focuses on its activity against Histomonas meleagridis.

Table 1: In-Vitro Activity of this compound against Histomonas meleagridis

| Organism | Method | Parameter | Concentration (µg/mL) | Observation | Reference |

| Histomonas meleagridis | Broth Dilution | MLC | 12.5 - 400 | Inhibitory but not lethal after 72 hours of exposure. | --INVALID-LINK--[1] |

MLC: Minimum Lethal Concentration

Note: The study by Callait et al. (2002) observed that while this compound inhibited the growth of H. meleagridis, it did not achieve complete killing of the parasites within the tested concentrations and time frame.

Table 2: In-Vitro Antibacterial Activity of this compound (Qualitative)

| Bacterial Group | Activity | Reference |

| Gram-positive bacteria | General activity reported for nitrofurans | [General literature on nitrofurans] |

| Gram-negative bacteria | General activity reported for nitrofurans | [General literature on nitrofurans] |

Experimental Protocols

In-Vitro Susceptibility Testing of this compound against Histomonas meleagridis

This protocol is adapted from the methodology described by Callait et al. (2002)[1].

Objective: To determine the inhibitory or lethal effect of this compound on the growth of Histomonas meleagridis in vitro.

Materials:

-

This compound (analytical grade)

-

Histomonas meleagridis culture

-

Culture medium (e.g., Medium 199 supplemented with 10% horse serum and rice powder)

-

Sterile 48-well microtiter plates

-

Hemocytometer or automated cell counter

-

Inverted microscope

-

Sterile serological pipettes and pipette tips

-

CO2 incubator (or anaerobic gas pack system)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Further dilute the stock solution in the culture medium to prepare a series of working solutions with twofold dilutions, ranging from a concentration expected to be inhibitory to a lower, non-inhibitory concentration (e.g., 800 µg/mL to 25 µg/mL).

-

-

Inoculum Preparation:

-

Culture H. meleagridis to a logarithmic growth phase.

-

Count the number of viable protozoa using a hemocytometer.

-

Adjust the concentration of the parasite suspension with fresh culture medium to a final density of approximately 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

In a 48-well microtiter plate, add 500 µL of the appropriate this compound working solution to each well.

-

Add 500 µL of the prepared H. meleagridis inoculum to each well, resulting in a final parasite concentration of 5 x 10^4 cells/mL and the desired final concentrations of this compound.

-

Include positive control wells (parasites in medium without this compound) and negative control wells (medium only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C in a microaerophilic or anaerobic environment for 24, 48, and 72 hours.

-

-

Determination of Parasite Viability:

-

At each time point (24, 48, and 72 hours), resuspend the cells in each well gently.

-

Take an aliquot from each well and count the number of motile (viable) parasites using a hemocytometer under an inverted microscope.

-

The Minimum Lethal Concentration (MLC) is defined as the lowest concentration of this compound at which no motile parasites are observed.

-

General Protocol for Broth Microdilution Susceptibility Testing of this compound against Bacteria

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and should be adapted and validated for specific bacterial strains.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial isolate.

Materials:

-

This compound (analytical grade)

-

Bacterial isolate of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or broth for inoculum preparation

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial twofold dilutions of this compound in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours growth), select several colonies of the bacterial isolate.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

The final volume in each well will be 200 µL.

-

Include a positive control well (bacteria in broth without this compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria, use appropriate anaerobic conditions and media.

-

-

MIC Determination:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Mandatory Visualizations

Mechanism of Action of this compound

The antibacterial and antiprotozoal activity of this compound is initiated by the reduction of its 5-nitrofuran ring. This process is catalyzed by nitroreductase enzymes present in susceptible microorganisms. The reduction generates a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives, which are potent electrophiles. These intermediates can covalently bind to and cause damage to various cellular macromolecules, with DNA being a primary target. The resulting DNA lesions, such as strand breaks, inhibit DNA replication and lead to cell death.[2]

Caption: this compound's mechanism of action.

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The workflow involves preparing serial dilutions of the antimicrobial agent, inoculating with a standardized suspension of the microorganism, incubating under appropriate conditions, and observing for the lowest concentration that inhibits visible growth.

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for Studying Antimicrobial Resistance Mechanisms Using Nifursol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing nifursol, a nitrofuran antibiotic, as a tool to investigate the mechanisms of antimicrobial resistance. The protocols outlined below are designed for researchers in microbiology, infectious diseases, and drug development to study the emergence and characteristics of bacterial resistance to this class of compounds.

Introduction to this compound and Antimicrobial Resistance

This compound is a synthetic nitrofuran antibiotic that has been used as a feed additive to prevent histomoniasis in poultry.[1] Like other nitrofurans, its antimicrobial activity relies on the reduction of its nitro group by bacterial nitroreductases into reactive intermediates that damage cellular components, including DNA.[2] The primary mechanism of resistance to nitrofurans in bacteria, particularly Escherichia coli, involves the inactivation of these nitroreductase enzymes.

The study of this compound resistance provides a valuable model for understanding the stepwise evolution of antibiotic resistance. Resistance typically emerges through sequential mutations in the genes encoding the primary nitroreductases, nfsA and nfsB. This process offers a clear genetic basis for a graduated increase in resistance levels, making it an excellent system for studying the dynamics of resistance development.

Key Resistance Mechanisms

The predominant mechanism of resistance to nitrofurans in E. coli is the functional loss of the oxygen-insensitive nitroreductases NfsA and NfsB. These enzymes are responsible for activating the prodrug this compound into its cytotoxic form.

-

Stepwise Mutation: Resistance often develops in a two-step manner. A first-step mutation in the nfsA gene leads to a partial loss of nitroreductase activity and a moderate increase in the Minimum Inhibitory Concentration (MIC). A subsequent mutation in the nfsB gene in an nfsA mutant background results in a higher level of resistance.

-

Gene Inactivation: Mutations can include point mutations, insertions, or deletions that lead to non-functional proteins.

-

Other Mechanisms: While less common, resistance can also be associated with mutations in ribE, a gene involved in the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for NfsA and NfsB. Plasmid-mediated resistance, such as via the oqxAB efflux pump, has been reported for some nitrofurans but is considered rare.

Quantitative Data on Nitrofuran Resistance

The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for nitrofurans against E. coli with different resistance genotypes. While specific data for this compound is limited in publicly available literature, the data for nitrofurantoin, a closely related and well-studied nitrofuran, provides a strong proxy for the expected fold-changes in resistance.

| Genotype | Phenotype | Nitrofurantoin MIC (µg/mL) | This compound MIC (µg/mL) (Expected Fold-Change) |

| Wild-Type (nfsA+ nfsB+) | Susceptible | 1 - 4 | Baseline |

| nfsA- nfsB+ | Intermediate Resistance | 8 - 16 (~4-fold increase) | ~4-fold increase |

| nfsA- nfsB- | High Resistance | 32 - 128+ (~8-32-fold increase) | ~8-32-fold increase |

Note: The this compound MIC values are projected based on the well-documented fold-increase in resistance observed with nitrofurantoin in nfsA and nfsB mutants. Actual values may vary and should be determined experimentally.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of this compound against bacterial strains.

Materials:

-

This compound powder

-

Appropriate solvent for this compound (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures (e.g., E. coli) grown to logarithmic phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettor

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Prepare Working Solutions: Serially dilute the stock solution in CAMHB to create a range of concentrations to be tested.

-

Prepare Bacterial Inoculum: Grow bacterial cultures in CAMHB to an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic phase). Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

-

Plate Preparation:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate the negative control wells.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determining MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD600 of each well using a plate reader.

Protocol for Selection of this compound-Resistant Mutants

This protocol describes a method for selecting spontaneous mutants with resistance to this compound.

Materials:

-

Bacterial culture (e.g., wild-type E. coli)

-

Luria-Bertani (LB) agar plates

-

This compound

-

Sterile spreaders and loops

Procedure:

-

Overnight Culture: Grow a culture of the susceptible bacterial strain overnight in LB broth.

-

Plating: Spread a high density of the overnight culture (e.g., 10^8 to 10^9 CFU) onto LB agar plates containing a selective concentration of this compound. The initial selective concentration should be 2-4 times the MIC of the susceptible strain.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Isolate Colonies: Pick individual colonies that grow on the selective plates.

-

Confirm Resistance: Streak the isolated colonies onto fresh LB agar plates with the same or increasing concentrations of this compound to confirm the resistant phenotype.

-

Characterize Resistance: Determine the MIC of the resistant mutants as described in Protocol 4.1. The mutants can then be further characterized by sequencing the nfsA and nfsB genes to identify mutations.

Protocol for Analysis of nfsA and nfsB Gene Expression

This protocol outlines the use of reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of the nfsA and nfsB genes in response to this compound exposure.

Materials:

-

Bacterial cultures

-

This compound

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for nfsA, nfsB, and a reference gene (e.g., 16S rRNA)

-

qPCR instrument

Procedure:

-

Bacterial Culture and Treatment: Grow bacterial cultures to mid-log phase and expose them to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 1-2 hours). Include an untreated control.

-

RNA Extraction: Harvest the bacterial cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase and random primers or gene-specific primers.

-

qPCR:

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target genes (nfsA, nfsB) and a reference gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of nfsA and nfsB in the this compound-treated samples compared to the untreated control, normalized to the reference gene.

Visualizations

Signaling Pathways and Resistance Mechanisms

Caption: this compound's mechanism of action and resistance.

Experimental Workflow for Studying this compound Resistance

Caption: Workflow for investigating this compound resistance.

SOS Response Pathway Activated by this compound-induced DNA Damage

Caption: this compound-induced DNA damage and the SOS response.

References

Troubleshooting & Optimization

Nifursol stability issues in long-term storage

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of nifursol during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound, like many nitrofuran compounds, is susceptible to degradation over time, which can impact the accuracy and reproducibility of experimental results. The primary concerns are potential hydrolysis and photosensitivity. Its principal metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSAH), is generally more stable and is often used as a marker for this compound exposure in tissues.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Recommendations vary for solid compounds versus solutions. It is also crucial to avoid repeated freeze-thaw cycles for solutions.[4][5]

Q3: Is the parent this compound compound or its metabolite (DNSAH) more stable in storage?

The metabolite 3,5-dinitrosalicylic acid hydrazide (DNSAH), which forms from this compound in tissues, is recognized for its persistence and stability, especially in frozen tissue samples.[1] Studies on other nitrofuran metabolites have shown they remain stable for extended periods (e.g., 8 months at -20°C).[2][3] The parent this compound compound is generally less stable and is rapidly metabolized in vivo.[1][6]

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the available literature, related nitrofuran antibiotics are known to undergo hydrolysis.[7] The degradation of nitrofurantoin, for example, is pH and temperature-dependent and can involve the cleavage of the molecule.[7] Given its structure, this compound may be susceptible to similar hydrolytic cleavage, particularly at the hydrazone (C=N) linkage. The nitro groups may also be subject to reduction.

Data & Protocols

Table 1: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Maximum Storage Period | Key Considerations |

| -20°C | 1 year[4] | Aliquot solutions to prevent contamination and degradation from repeated freeze-thaw cycles.[4][5] |

| -80°C | 2 years[4] | Preferred for longer-term storage. Aliquoting is highly recommended.[4] |

| Ambient | Not Recommended for Solutions | Working solutions for experiments should be prepared fresh on the day of use.[4] |

| +4°C | Not Recommended for Long-Term | While metabolite solutions may be stable for months at 4°C, this is not advised for the parent compound.[2][3] |

Experimental Protocol: Stability Analysis of this compound Metabolite (DNSAH) by LC-MS/MS

This protocol is adapted from established methods for detecting the this compound marker residue, DNSAH, in tissue samples.[8][9][10] It is a reliable method for stability-indicating studies.

1. Sample Preparation: Hydrolysis and Derivatization

-

Homogenize 1 gram of the sample matrix (e.g., tissue, feed).

-

Add an internal standard if available.

-

Add 5 mL of 0.1 M HCl.

-

Add 100 µL of 2-nitrobenzaldehyde solution for derivatization.

-

Incubate the mixture at 37°C for 16 hours (overnight) to hydrolyze tissue-bound residues and form the NPDSH derivative.[11][9]

2. Extraction

-

Cool the sample and adjust the pH to 7.0-7.5 using a suitable buffer (e.g., phosphate buffer).[9]

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 1 minute, and centrifuging.

-

Collect the organic (ethyl acetate) layer. Repeat the extraction two more times.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Reconstitution & Analysis

-

Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the mobile phase.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

-

Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3 µm).[12]

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like ammonium acetate).[13]

-

Flow Rate: 0.4 - 0.8 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for the derivatized metabolite.[8][14]

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor and product ion transitions of the derivatized DNSAH.

Troubleshooting Guide

Problem: I am observing a rapid decline in this compound concentration in my prepared solutions.

| Possible Cause | Recommended Solution |

| Hydrolysis | Prepare solutions fresh, especially for in vivo work, as recommended.[4] If buffering is possible for your experiment, maintain a neutral to slightly acidic pH, as alkaline conditions can accelerate hydrolysis for similar compounds.[7] |

| Photosensitivity | This compound's structure contains chromophores that may absorb UV light, leading to photodegradation. Always store solutions in amber vials or protect them from light with aluminum foil. Minimize light exposure during handling and preparation.[15] |

| Repeated Freeze-Thaw Cycles | Repeatedly freezing and thawing a stock solution can cause degradation. Prepare single-use aliquots from your main stock solution to avoid this issue.[4][5] |

| Improper Storage Temperature | Storing solutions at 4°C or room temperature is not suitable for long-term stability. Ensure stock solutions are stored at -20°C or -80°C for maximum shelf-life.[4] |

Problem: My analytical results for stored samples are highly variable.

| Possible Cause | Recommended Solution |

| Incomplete Extraction of Bound Residues | This compound and its metabolites bind tightly to proteins.[5] Ensure your analytical method includes an acid hydrolysis step to release these bound residues before extraction, which is critical for accurate quantification.[1][8] |

| Matrix Effects in LC-MS/MS | Components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inconsistent results. Use a matrix-matched calibration curve or an isotope-labeled internal standard to correct for these effects.[11] |

| Analyte Adsorption | This compound or its derivatives may adsorb to container surfaces. Using silanized glass vials or low-adsorption polypropylene tubes may mitigate this issue. |

Visual Guides

Caption: Workflow for this compound Handling and Stability Assessment.

Caption: Troubleshooting Logic for Inconsistent this compound Results.

Caption: Plausible this compound Degradation Pathway (Hypothetical).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. food.ec.europa.eu [food.ec.europa.eu]

- 7. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of this compound metabolites in poultry muscle and liver tissue. Development and validation of a confirmatory method - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of a metabolite of this compound in foodstuffs of animal origin by liquid-liquid extraction and liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. skincancer.org [skincancer.org]

Cross-reactivity issues in immunoassays for Nifursol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Nifursol and its metabolite, 3,5-dinitrosalicylic acid hydrazide (DNSH).

Frequently Asked Questions (FAQs)

Q1: Why is DNSH the target analyte in immunoassays for this compound?

This compound is rapidly metabolized in animals, and the parent compound is often undetectable shortly after administration. Its metabolite, DNSH, however, binds to tissue proteins and persists for a significant time, making it a reliable marker for the illegal use of this compound.[1][2] Immunoassays are therefore designed to detect DNSH in various matrices like meat and seafood.[1]

Q2: What is the most common immunoassay format for DNSH detection?

The most prevalent format is the competitive enzyme-linked immunosorbent assay (ELISA).[1] In this format, free DNSH in the sample competes with a labeled DNSH conjugate for a limited number of antibody binding sites. A higher concentration of DNSH in the sample results in a lower signal, allowing for quantitative measurement.

Q3: What are the primary causes of inaccurate results in this compound immunoassays?

The main challenges leading to inaccurate results are cross-reactivity with other substances and matrix effects from the sample itself. Cross-reactivity occurs when the antibody binds to compounds structurally similar to DNSH, leading to false-positive results. Matrix effects, caused by components in the sample (e.g., fats, proteins in meat and seafood), can interfere with the antibody-antigen binding, leading to either artificially high or low readings.

Troubleshooting Guide

Issue 1: Suspected Cross-Reactivity

How to identify:

-

Consistently high background signal.

-

Positive results in samples known to be free of this compound.

-

Discrepancies between immunoassay results and confirmatory methods like LC-MS/MS.

Troubleshooting Steps:

-

Review Antibody Specificity: Check the cross-reactivity profile of the antibody provided by the manufacturer. Polyclonal antibodies may have a broader range of reactivity compared to monoclonal antibodies.

-

Analyze Sample Contents: Consider the possibility of other nitrofuran metabolites or structurally related compounds being present in the sample.

-

Perform Spike and Recovery Experiments: Spike a known negative sample with the suspected cross-reactant and analyze it. This can help confirm if the compound is indeed causing interference.

-

Consider a Different Antibody: If cross-reactivity is confirmed and problematic, switching to a more specific monoclonal antibody may be necessary.

Issue 2: Matrix Effects

How to identify:

-

Poor recovery of spiked standards in the sample matrix.

-

Inconsistent results between different dilutions of the same sample.

-

High variability between replicate wells.

Troubleshooting Steps:

-

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. It's crucial to validate the appropriate dilution factor to ensure the target analyte is still within the detection range of the assay.

-

Matrix-Matching of Standards: Prepare standard curves in a matrix that closely resembles the sample matrix (e.g., extract from a certified negative meat sample). This helps to ensure that the standards and samples are affected by the matrix in a similar way.

-